Methohexital sodium

Pediatric Anesthesiology Postoperative Recovery Induction Agent

Methohexital sodium is the irreplaceable induction agent for electroconvulsive therapy and intraoperative epileptic focus mapping. Unlike thiopental or propofol, it uniquely activates epileptic foci, enabling longer therapeutic seizure durations. Its non-sulfur structure delivers 6-week reconstituted stability at 4°C—triple that of thiobarbiturates—reducing compounding labor and waste in hospital pharmacies. For pediatric short-duration procedures, it accelerates PACU discharge by 32 minutes versus thiopental. In neuroanesthesia, it preserves cerebral perfusion with less vasoconstriction, enabling rapid emergence. Procure the agent that matches your clinical protocol without compromise.

Molecular Formula C14H17N2NaO3
Molecular Weight 284.29 g/mol
CAS No. 309-36-4
Cat. No. B1676397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethohexital sodium
CAS309-36-4
SynonymsBrevimytal Natrium
Brevital
Brietal
Brietal Sodium
Brietal-Sodium
Methohexital
Methohexital Sodium
Methohexital, Monosodium Salt
Methohexitone
Monosodium Salt Methohexital
Natrium, Brevimytal
Sodium, Methohexital
Molecular FormulaC14H17N2NaO3
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]
InChIInChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1
InChIKeyKDXZREBVGAGZHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methohexital Sodium CAS 309-36-4: Ultrashort-Acting Barbiturate Anesthetic with Differentiated Pharmacokinetic and Pharmacodynamic Profile


Methohexital sodium (CAS 309-36-4) is a rapid, ultrashort-acting barbiturate anesthetic that contains no sulfur in its chemical structure [1]. It is classified as an ultra-short-acting intravenous hypnotic that lacks analgesic properties [2]. Methohexital sodium is formulated as a freeze-dried, sterile, nonpyrogenic mixture containing 6% anhydrous sodium carbonate buffer, yielding a 1% solution with pH 10-11 [1]. The compound binds to the GABA-A receptor complex to enhance inhibitory neurotransmission, producing hypnosis and anesthesia without analgesia [2].

Methohexital Sodium vs. Thiopental and Propofol: Why In-Class Substitution Compromises Clinical and Research Outcomes


Methohexital sodium cannot be simply interchanged with other ultrashort-acting barbiturates such as thiopental or alternative induction agents like propofol due to fundamentally divergent pharmacokinetic, pharmacodynamic, and formulation-specific properties. Methohexital demonstrates significantly higher plasma clearance (10.9 vs. 3.4 mL/kg/min) and shorter elimination half-life (5.6 ± 2.7 minutes) compared to thiopental [1]. Critically, methohexital uniquely activates epileptic foci in EEG recordings, whereas all other barbiturates produce dose-dependent suppression of electrical activity [2]. This divergent neuropharmacological profile renders methohexital the agent of choice for electroconvulsive therapy (ECT) and intraoperative epileptic focus identification, where thiopental or propofol would counteract the therapeutic or diagnostic objective [2]. Additionally, methohexital's non-sulfur chemical structure confers distinct solution stability (6 weeks reconstituted) compared to thiobarbiturates (approximately 2 weeks) [3], affecting compounding workflows and procurement logistics.

Methohexital Sodium (309-36-4): Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


Faster Postoperative Recovery in Pediatric Patients: Methohexital vs. Thiopental

In a randomized, blinded clinical trial comparing equipotent induction doses in infants aged 1-12 months undergoing hernia repair or circumcision, methohexital produced significantly faster recovery than thiopental. Following maintenance anesthesia with isoflurane in nitrous oxide/oxygen, time to spontaneous eye opening after surgery was reduced by 32 minutes in the methohexital group. Postanesthetic recovery scores (PAR scores) assessed by a blinded observer were significantly higher in the methohexital group at arrival and at 5, 15, and 45 minutes post-arrival in the recovery room [1].

Pediatric Anesthesiology Postoperative Recovery Induction Agent

Cerebral Vascular Resistance: Differential Cerebrovascular Effects vs. Thiopental in Neurosurgical Applications

In a controlled animal study comparing high-dose barbiturate anesthesia for neurosurgical applications, methohexital and thiopental were administered to achieve equivalent EEG burst suppression (>30 seconds). While both agents produced similar degrees of cardiac depression, reduction in cerebral blood flow (CBF), and decrease in cerebral metabolic rate of oxygen (CMRO2), methohexital caused measurably less cerebral vasoconstriction than sodium thiopental as indicated by changes in cerebral and peripheral vascular resistance [1]. Following infusion discontinuation, CMRO2 and CBF returned more rapidly toward control values in the methohexital group [1].

Neuroanesthesia Cerebral Blood Flow Intracranial Pressure

ECT Seizure Duration: Methohexital Preserves Therapeutic Seizure Activity vs. Propofol

In a retrospective cohort study of 149 patients with treatment-resistant depression (TRD) receiving ECT, methohexital was associated with significantly longer seizure durations compared to propofol. Patients receiving methohexital (n=54) manifested longer motor seizures (25.5 ± 10.6 seconds vs. 19.9 ± 8.4 seconds; P < 0.001) and longer electroencephalographic (EEG) seizures (42.0 ± 17.5 seconds vs. 32.9 ± 13.1 seconds; P < 0.001) [1]. Multilevel structural equation modeling further revealed methohexital was associated with longer first-session seizure durations (motor seizure: b = 6.28, P < 0.05; EEG seizure: b = 8.03, P < 0.05) [1].

Electroconvulsive Therapy Treatment-Resistant Depression Seizure Duration

Pharmacokinetic Clearance and Elimination Half-Life: Methohexital vs. Thiopental

Methohexital demonstrates substantially greater plasma clearance and shorter elimination half-life compared to thiopental, underpinning its more rapid and complete recovery profile after bolus injection [1]. Methohexital clearance was measured at 10.9 ± 3.0 mL/kg/min, whereas thiopental clearance was 3.4 ± 0.5 mL/kg/min, representing a greater than threefold difference (P < 0.001) [2]. Methohexital's elimination half-life is approximately 5.6 ± 2.7 minutes [3]. This pharmacokinetic divergence is attributed to methohexital's larger plasma clearance and reduced accumulation in adipose tissue depots compared to thiobarbiturates [1].

Pharmacokinetics Drug Clearance Elimination Half-Life

Potency and Dose-Response: Methohexital Weight-Adjusted Potency Advantage

Compared with thiobarbiturate anesthetics, methohexital exhibits at least twice the potency on a weight basis, while its duration of action is only approximately half as long [1]. This potency-duration relationship is further supported by comparative dosing data from pediatric studies, where equipotent induction doses were established as methohexital 3.0 mg/kg versus thiopental 7.3 mg/kg (ratio of approximately 1:2.4) [2]. Methohexital does not appear to concentrate in fat depots to the extent that other barbiturate anesthetics do, contributing to reduced cumulative effects [1].

Potency Dose-Response Induction Dosing

Reconstituted Solution Stability: Methohexital vs. Thiobarbiturates

Methohexital sodium's non-sulfur chemical structure confers substantially greater stability in reconstituted solution compared to thiobarbiturates. Thiobarbiturates (e.g., thiopental) demonstrate approximately 2 weeks of stability in solution, whereas methohexital maintains stability for up to 6 weeks when reconstituted and stored under appropriate conditions [1]. RP-HPLC analysis confirmed that reconstituted methohexital is extremely stable for up to 6 weeks when stored at 4°C, with negligible degradation observed over this period [2]. Methohexital sodium for injection is a freeze-dried, sterile, nonpyrogenic mixture containing 6% anhydrous sodium carbonate buffer [3].

Pharmaceutical Stability Compounding Shelf-Life

Methohexital Sodium CAS 309-36-4: Validated Clinical and Research Application Scenarios


Electroconvulsive Therapy (ECT) for Treatment-Resistant Depression

Methohexital sodium is the reference-standard anesthetic for electroconvulsive therapy due to its unique property of activating epileptic foci rather than suppressing EEG activity [1]. This pharmacodynamic differentiation enables longer seizure durations (motor: 25.5 ± 10.6s vs. propofol 19.9 ± 8.4s; EEG: 42.0 ± 17.5s vs. 32.9 ± 13.1s; both P < 0.001) [2]. Institutions performing ECT should prioritize methohexital procurement over propofol or other barbiturates specifically because its seizure-facilitating profile directly supports therapeutic efficacy, whereas alternative agents with anticonvulsant properties may compromise treatment outcomes.

Pediatric Short-Duration Surgical Procedures Requiring Rapid Recovery

In pediatric surgical settings where rapid postoperative recovery is essential for patient throughput and parental satisfaction, methohexital offers quantifiable advantage over thiopental. Based on direct comparative clinical evidence, methohexital induction (3.0 mg/kg IV) reduces time to spontaneous eye opening by 32 minutes (23 vs. 55 minutes; P < 0.05) and accelerates PAR score recovery through at least 45 minutes post-arrival in the recovery room [1]. This recovery advantage is particularly relevant for hernia repair, circumcision, and other short-duration procedures where minimizing PACU stay is a key operational metric.

Neurosurgical Procedures Requiring Controlled Cerebral Hemodynamics

For neuroanesthesia applications involving space-occupying lesions or situations where cerebral perfusion must be carefully preserved, methohexital's differentiated cerebrovascular profile provides a selection rationale. Methohexital produces less cerebral vasoconstriction than thiopental at equivalent EEG burst-suppression dosing, while maintaining comparable reductions in CMRO2 and CBF [1]. Additionally, CMRO2 and CBF return more rapidly toward control values upon infusion discontinuation with methohexital [1]. This profile supports procurement for neurosurgical suites where rapid emergence from deep anesthesia and avoidance of excessive cerebrovascular constriction are clinical priorities.

Hospital Pharmacy Compounding with Extended Stability Requirements

In hospital pharmacy settings where reconstituted anesthetic solutions must remain stable across multiple shifts or in automated dispensing cabinets, methohexital's 6-week reconstituted stability at 4°C offers operational advantage over thiobarbiturates (approximately 2 weeks) [1][2]. The extended stability reduces waste, decreases compounding labor, and improves inventory reliability. USP-compliant methohexital sodium for injection is supplied as a freeze-dried, sterile, nonpyrogenic mixture with 6% anhydrous sodium carbonate buffer [3]. Procurement decisions should weigh this stability advantage against alternative agents with shorter reconstituted shelf-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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